molecular formula C3H7BCl2O B101586 Dichloro-(n-propoxy)borane CAS No. 16339-29-0

Dichloro-(n-propoxy)borane

Cat. No. B101586
CAS RN: 16339-29-0
M. Wt: 140.8 g/mol
InChI Key: QWVQQYHJHJJBAG-UHFFFAOYSA-N
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Description

Dichloro-(n-propoxy)borane, also known as DCPB, is a boron-containing compound that has gained attention in scientific research due to its unique properties and potential applications. DCPB is a colorless liquid that is soluble in many organic solvents and is stable under normal conditions.

Mechanism of Action

The mechanism of action of Dichloro-(n-propoxy)borane is not fully understood, but it is believed to involve the interaction of the boron atom with other molecules. Boron atoms have a unique ability to form stable three-center, two-electron bonds, which can influence the reactivity of nearby functional groups. This compound has been shown to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, through the formation of boron-oxygen or boron-nitrogen bonds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. This compound has been used in animal studies as a potential treatment for certain types of cancer, but its efficacy and safety in humans have not been established.

Advantages and Limitations for Lab Experiments

One advantage of using Dichloro-(n-propoxy)borane in lab experiments is its stability and ease of handling. It can be stored and transported without special precautions and is not highly reactive under normal conditions. Additionally, this compound is relatively inexpensive compared to other boron-containing compounds. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to use in aqueous reactions. Additionally, the formation of hydrogen chloride gas during the synthesis of this compound can pose a safety hazard if not properly handled.

Future Directions

There are several potential future directions for research on Dichloro-(n-propoxy)borane. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new boron-containing compounds with unique properties. Finally, the potential applications of this compound in fuel additives and other industrial processes warrant further exploration.

Synthesis Methods

Dichloro-(n-propoxy)borane can be synthesized through the reaction of boron trichloride with n-propanol in the presence of a catalyst such as aluminum chloride. The reaction produces this compound as well as hydrogen chloride gas. The resulting product can be purified through distillation or chromatography.

Scientific Research Applications

Dichloro-(n-propoxy)borane has been studied for its potential applications in organic synthesis, polymer chemistry, and material science. It has been used as a reagent in the preparation of various organic compounds, including esters, amides, and ethers. This compound has also been used as a crosslinking agent in the synthesis of polymers and as a precursor for boron-containing ceramics. Additionally, this compound has been investigated as a potential fuel additive due to its ability to increase the octane rating of gasoline.

properties

CAS RN

16339-29-0

Molecular Formula

C3H7BCl2O

Molecular Weight

140.8 g/mol

IUPAC Name

dichloro(propoxy)borane

InChI

InChI=1S/C3H7BCl2O/c1-2-3-7-4(5)6/h2-3H2,1H3

InChI Key

QWVQQYHJHJJBAG-UHFFFAOYSA-N

SMILES

B(OCCC)(Cl)Cl

Canonical SMILES

B(OCCC)(Cl)Cl

Other CAS RN

16339-29-0

synonyms

Dichloro-(n-propoxy)borane

Origin of Product

United States

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